3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide is a chemical compound with the molecular formula C14H11Cl2NO2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Major Products
Substitution: Formation of derivatives with different substituents on the benzene rings.
Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-chloro-N-(4-chlorophenyl)-4-methoxybenzylamine.
Scientific Research Applications
3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide is unique due to the presence of both chloro and methoxy substituents on the benzene rings, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
CAS No. |
853312-19-3 |
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Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-7-2-9(8-12(13)16)14(18)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,17,18) |
InChI Key |
SOJDMLSBDXPHLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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